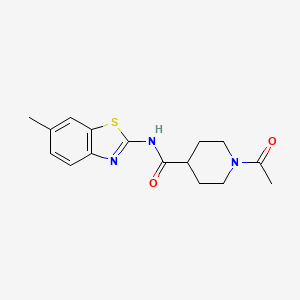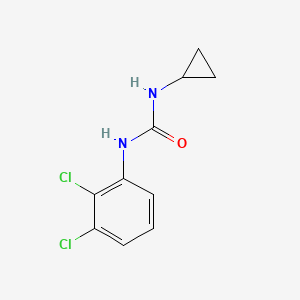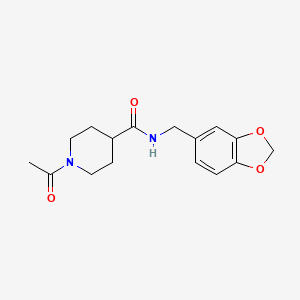
N-cyclopentyl-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as CPI-1189, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoindolinecarboxamides and has been shown to possess potent anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide involves the inhibition of the NF-κB signaling pathway, which is a crucial pathway involved in the regulation of inflammation and cancer. This compound inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, this compound has been shown to possess neuroprotective effects by inhibiting the production of reactive oxygen species and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-cyclopentyl-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide is its potent anti-inflammatory and anti-cancer properties, which make it an attractive candidate for the development of novel therapeutics. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-cyclopentyl-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide. One potential direction is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another potential direction is the investigation of the potential therapeutic applications of this compound in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to investigate the potential synergistic effects of this compound with other anti-inflammatory and anti-cancer agents.
In conclusion, this compound is a novel compound that possesses potent anti-inflammatory and anti-cancer properties. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, and it has been shown to possess several biochemical and physiological effects. Despite its limitations, this compound has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
Synthesemethoden
The synthesis of N-cyclopentyl-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of cyclopentanone with 2-furylacetaldehyde in the presence of ammonium acetate to form a chalcone intermediate. This intermediate is then reacted with phthalimide in the presence of potassium carbonate to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several scientific studies have reported that this compound possesses potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-17(20-13-4-1-2-5-13)12-7-8-15-16(10-12)19(24)21(18(15)23)11-14-6-3-9-25-14/h3,6-10,13H,1-2,4-5,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTWTRKHTZRNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5373702.png)
![8-fluoro-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one](/img/structure/B5373711.png)
![1-(1-{[6-(2,5-difluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5373721.png)
![4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5373723.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5373731.png)
![4-[3-(2-hydroxy-5-nitrophenyl)acryloyl]phenyl 2-furoate](/img/structure/B5373732.png)
![4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373753.png)
![6-methyl-1-{3-[2-(4-morpholinylcarbonyl)-1-piperazinyl]-3-oxopropyl}-2(1H)-pyridinone](/img/structure/B5373762.png)

![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5373769.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,3-dimethylbenzamide](/img/structure/B5373771.png)
![1-(4-hydroxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5373774.png)